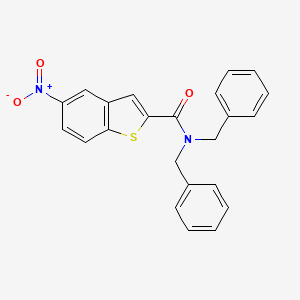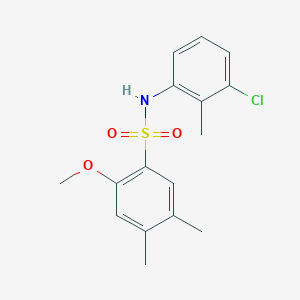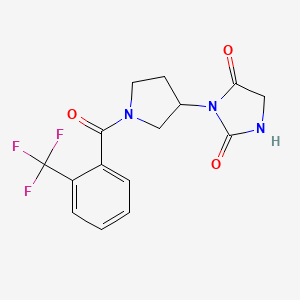![molecular formula C24H22N4O4 B2678320 ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate CAS No. 941963-84-4](/img/no-structure.png)
ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrazine core, which is a type of bicyclic heterocycle . This core is substituted with a p-tolyl group (a phenyl ring with a methyl substituent), an oxo group (=O), and an acetamido group (NHCOCH3). The entire molecule is further esterified with a benzoate group (C6H5COO-).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrazine core would likely impart rigidity to the molecule, while the various substituents could influence its overall shape and electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on its molecular weight and shape, and its reactivity would be influenced by the electronic properties of its functional groups .科学的研究の応用
Synthesis and Antibacterial Activity
One area of research focuses on the synthesis of new pyrazoline and pyrazole derivatives, including structures similar to ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate. These compounds have been evaluated for their antimicrobial activities against various organisms, demonstrating potential as novel antibacterial and antifungal agents (Hassan, 2013).
Crystal Structure and Antioxidant Properties
Research into the crystal structure, Hirshfeld surface analysis, and antioxidant properties of novel pyrazole derivatives shows the significance of these compounds in the development of new materials with potential antioxidant applications. These studies provide insights into the structural basis for the observed biological activities and the potential for designing more effective antioxidant agents (Naveen et al., 2021).
Antiinflammatory Activity
Another line of research investigates the synthesis of imidazo[1,2-a]pyrazine derivatives and their evaluation for antiinflammatory activity. This research underscores the potential therapeutic applications of these compounds in treating inflammation-related conditions (Abignente et al., 1992).
Green Synthesis Approaches
The development of environmentally friendly synthesis methods for pyrazole and related compounds, including green one-pot, solvent-free synthesis techniques, highlights the importance of sustainable approaches in chemical synthesis. These methods not only reduce environmental impact but also offer efficient pathways for the production of these heterocyclic compounds (Al-Matar et al., 2010).
Molecular Docking and Biological Activities
Studies on the synthesis, characterization, molecular docking, and biological activities of novel pyrazoline derivatives demonstrate the utility of these compounds in drug discovery, particularly as inhibitors of enzymes relevant to human health. Such research contributes to the identification of new therapeutic agents with potential applications in treating various diseases (Turkan et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate involves the condensation of p-tolyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(p-tolylhydrazono)acetate. This intermediate is then reacted with 4-amino-3-nitrobenzoic acid to form ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate, which is subsequently reduced to ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide. Finally, this intermediate is esterified with benzoic acid to form the target compound, ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate.", "Starting Materials": [ "p-tolyl hydrazine", "ethyl 2-bromoacetate", "4-amino-3-nitrobenzoic acid", "benzoic acid" ], "Reaction": [ "Step 1: Condensation of p-tolyl hydrazine with ethyl 2-bromoacetate to form ethyl 2-(p-tolylhydrazono)acetate", "Step 2: Reaction of ethyl 2-(p-tolylhydrazono)acetate with 4-amino-3-nitrobenzoic acid to form ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate", "Step 3: Reduction of ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate to ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide", "Step 4: Esterification of ethyl 2-(2-(4-amino-3-nitrobenzamido)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide with benzoic acid to form ethyl 2-(2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate" ] } | |
CAS番号 |
941963-84-4 |
分子式 |
C24H22N4O4 |
分子量 |
430.464 |
IUPAC名 |
ethyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O4/c1-3-32-24(31)18-6-4-5-7-19(18)25-22(29)15-27-12-13-28-21(23(27)30)14-20(26-28)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,25,29) |
InChIキー |
NZAFXUUEDAGOES-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2678243.png)


![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2678247.png)

![4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide](/img/structure/B2678254.png)
![(2S)-2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2678255.png)


![3-{3-[(3,4-Dichlorobenzyl)sulfanyl]-5-hydroxy-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2678258.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2678259.png)
